molecular formula C10H11ClO2 B1294281 4-Phenoxybutyryl chloride CAS No. 5139-89-9

4-Phenoxybutyryl chloride

Cat. No. B1294281
Key on ui cas rn: 5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05194442

Procedure details

252.3 g (1.40 mole) of 4-phenoxybutyric acid, 154 ml (2.1 mole) of thionyl chloride and a few drops of dimethylformamide are heated under reflux with exclusion of moisture. After evolution of gas has ceased (about 2 hours), the mixture is fractionated under water pump vacuum. The acid chloride distils at 149°-151° C.
Quantity
252.3 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>CN(C)C=O>[O:1]([CH2:8][CH2:9][CH2:10][C:11]([Cl:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
252.3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCC(=O)O
Name
Quantity
154 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with exclusion of moisture
CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The acid chloride distils at 149°-151° C.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.